molecular formula C14H14N4O3 B7740714 2-[5-amino-1-(2-hydroxyethyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

2-[5-amino-1-(2-hydroxyethyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

Cat. No.: B7740714
M. Wt: 286.29 g/mol
InChI Key: MFZQBGUPZKMBLR-UHFFFAOYSA-N
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Description

2-[5-amino-1-(2-hydroxyethyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-amino-1-(2-hydroxyethyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a diketone under acidic or basic conditions.

    Quinazolinone Formation: The pyrrole intermediate is then subjected to a condensation reaction with an anthranilic acid derivative to form the quinazolinone core.

    Functional Group Modifications:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and pyrrole rings, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-amino-1-(2-hydroxyethyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[5-amino-1-(2-hydroxyethyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

  • 2-amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one
  • 5-(2-hydroxyethyl)-6-methyl-2-aminouracil
  • 2-amino-5-(2-hydroxyethyl)thiazole

Comparison: Compared to these similar compounds, 2-[5-amino-1-(2-hydroxyethyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one is unique due to its quinazolinone core, which imparts distinct biological activities and chemical reactivity. The presence of both the pyrrole and quinazolinone rings in its structure allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[5-amino-1-(2-hydroxyethyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c15-12-11(10(20)7-18(12)5-6-19)13-16-9-4-2-1-3-8(9)14(21)17-13/h1-4,19H,5-7,15H2,(H,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZQBGUPZKMBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1CCO)N)C2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1CCO)N)C2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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